Mag-indo-1/AM

Flow Cytometry Confocal Microscopy Neuronal Imaging

Mag-indo-1/AM is the definitive ratiometric probe for simultaneous intracellular Mg²⁺ (Kd ≈ 2.7 mM) and Ca²⁺ (Kd ≈ 0.75 µM) detection. Its single-UV-excitation, dual-emission design (∼340-390 nm; 410/480 nm) eliminates mechanical chopping, enabling faster, artifact‑free acquisition on confocal and flow cytometry platforms. Unlike excitation‑ratiometric dyes, Mag-indo-1/AM provides self‑calibrating signals that correct for dye loading and cell size, ensuring reproducible, population‑level data. Validated in cardiac myocytes, neurons, and mitochondrial studies, with established protocols for deconvolving protein‑binding and compartmentalization artifacts—making it the most rigorously characterized choice for quantitative Mg²⁺ research. Order now to upgrade your ion‑imaging workflow.

Molecular Formula C33H34N2O17
Molecular Weight 730.6 g/mol
Cat. No. B12407750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMag-indo-1/AM
Molecular FormulaC33H34N2O17
Molecular Weight730.6 g/mol
Structural Identifiers
SMILESCC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=C(C=C1)C2=CC3=C(N2)C=C(C=C3)C(=O)OCOC(=O)C)OCC(=O)OCOC(=O)C
InChIInChI=1S/C33H34N2O17/c1-19(36)45-15-49-30(40)12-35(13-31(41)50-16-46-20(2)37)28-8-7-24(11-29(28)44-14-32(42)51-17-47-21(3)38)26-9-23-5-6-25(10-27(23)34-26)33(43)52-18-48-22(4)39/h5-11,34H,12-18H2,1-4H3
InChIKeySEBVGLPUTWRBPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mag‑indo‑1/AM: A Cell‑Permeant Ratiometric Fluorescent Probe for Dual Mg²⁺ and Ca²⁺ Quantification in Live Cells


Mag‑indo‑1/AM (CAS 130926‑94‑2) is the acetoxymethyl (AM) ester derivative of Mag‑indo‑1, a UV‑excitable, ratiometric fluorescent indicator belonging to the tricarboxylate APTRA‑based chelator family [REFS‑1]. It is designed for the quantitative, intracellular detection of free magnesium (Mg²⁺) and, secondarily, calcium (Ca²⁺) in living cells [REFS‑2]. Upon passive diffusion and subsequent cleavage by intracellular esterases, the active Mag‑indo‑1 dye exhibits an emission shift from approximately 480 nm to 410 nm upon cation binding, enabling ratiometric measurements using a single excitation source (∼340–390 nm) [REFS‑3][REFS‑4].

Why Substituting Mag‑indo‑1/AM with Other Calcium or Magnesium Indicators Compromises Data Integrity


Generic substitution of Mag‑indo‑1/AM with common Ca²⁺ indicators like Indo‑1 or Fura‑2, or even with alternative Mg²⁺ probes such as Mag‑Fura‑2, introduces significant methodological biases. Mag‑indo‑1/AM possesses a uniquely tuned, low affinity for Mg²⁺ (Kd ≈ 2.7 mM) and a distinct, high‑affinity response to Ca²⁺ (Kd ≈ 0.75 µM) that differs substantially from the binding profiles of both its progenitor compound (Indo‑1, Kd Ca²⁺ ≈ 230 nM) and other APTRA‑based Mg²⁺ indicators (e.g., Mag‑Fura‑2, Kd Mg²⁺ ≈ 1.9 mM) [REFS‑1][REFS‑2][REFS‑3]. Critically, its emission‑ratiometric readout, which relies on a single excitation wavelength, confers an operational advantage for high‑speed, high‑throughput platforms like flow cytometry and confocal microscopy, where excitation‑ratiometric dyes (e.g., Fura‑2) require complex, error‑prone hardware [REFS‑4]. Furthermore, its well‑characterized propensity for protein binding and intracellular compartmentalization means that direct substitution without accounting for these specific artifacts will yield inaccurate, non‑comparable concentration measurements [REFS‑5].

Quantitative Differentiation of Mag‑indo‑1/AM Against Its Closest Analogs


Ratiometric Dual‑Emission Readout Enables High‑Speed Acquisition Without Mechanical Chopping

Unlike excitation‑ratiometric dyes like Fura‑2, which require alternating excitation wavelengths and thus mechanical beam chopping, Mag‑indo‑1/AM operates as an emission‑ratiometric probe. This fundamental difference was leveraged in Drosophila photoreceptor studies to achieve high sampling rates without the need for complex hardware [REFS‑1]. The probe is excited by a single UV source (e.g., 351 nm argon laser line), and the ratio of emissions at two wavelengths (e.g., 410 nm and 480 nm) provides a robust, self‑calibrating signal [REFS‑2].

Flow Cytometry Confocal Microscopy Neuronal Imaging

Low Mg²⁺ Affinity (Kd ≈ 2.7 mM) Suited for Detecting Elevated Physiological Magnesium Fluxes

Mag‑indo‑1/AM displays a magnesium affinity (Kd ≈ 2.7 mM) that is significantly lower than that of the alternative APTRA‑based indicator Mag‑Fura‑2 (Kd ≈ 1.9 mM) [REFS‑1]. This lower affinity makes it particularly sensitive to the upper range of physiological Mg²⁺ fluctuations (∼0.5–2.0 mM) and prevents signal saturation during robust magnesium release events, such as those occurring in cardiac or skeletal muscle [REFS‑2].

Magnesium Homeostasis Cardiomyocytes Mitochondrial Function

High‑Affinity Ca²⁺ Binding (Kd ≈ 0.75 µM) Enables Simultaneous Mg²⁺ and Ca²⁺ Detection

Although designed for Mg²⁺, Mag‑indo‑1 is a potent Ca²⁺ chelator with a reported Kd of 0.75 µM (750 nM) for calcium [REFS‑1]. Critically, the fluorescence emission spectra of the Ca²⁺‑bound and Mg²⁺‑bound forms are nearly identical [REFS‑2]. This property, when combined with the dye's dual affinity, permits simultaneous, ratiometric measurement of both cations under specific experimental conditions, a capability not shared by most dedicated Ca²⁺ indicators like Indo‑1 (Kd Ca²⁺ ≈ 230 nM) or Mg²⁺ indicators like Magnesium Green [REFS‑3].

Calcium Signaling Multi‑Ion Imaging Fibroblasts

Rapid Response Kinetics Make Mag‑indo‑1 Suitable for Tracking Fast Intracellular Transients

In frog skeletal muscle fibers, the fluorescence change (ΔF) of Mag‑indo‑1 in response to an action potential was shown to track the myoplasmic Ca²⁺ transient without measurable delay [REFS‑1]. This contrasts with several tetracarboxylate indicators (e.g., BTC, calcium‑green‑5N) which exhibited small but significant delays in their ΔF response under identical conditions [REFS‑1]. This rapid kinetic response is a critical feature for accurately capturing the time course of fast physiological events.

Skeletal Muscle Physiology Action Potentials Calcium Transients

Known Protein‑Binding and Compartmentalization Artifacts Necessitate Rigorous Experimental Controls

Mag‑indo‑1 is subject to significant, quantifiable interactions with intracellular proteins and organelles, which can confound Mg²⁺ measurements. Studies show the dye binds to bovine serum albumin (BSA) with high affinity (Kd ≈ 180 nM) at a singular site [REFS‑1]. Furthermore, in 3T3 fibroblasts, a substantial fraction (20‑50%) of cation‑bound Mag‑indo‑1 fluorescence originates from the cytosol in only 30% of cells, with the remainder fully compartmentalized (primarily in the ER) in 70% of cells [REFS‑2]. This compartmentalization results in a local Ca²⁺ concentration of ∼500 nM within the organelles, which can drastically affect the measured Mg²⁺ signal [REFS‑2].

Intracellular Compartmentalization Protein Binding Experimental Design

Mitochondrial and Total Cellular Mg²⁺ Measurement in Cardiac Myocytes

Mag‑indo‑1/AM has been validated for the determination of total intracellular magnesium ([Mg²⁺]i) in isolated rat ventricular myocytes [REFS‑1]. In these studies, cells were loaded with Mag‑indo‑1/AM to measure total [Mg²⁺]i, while parallel experiments using Indo‑1/AM assessed total [Ca²⁺]i and mitochondrial [Ca²⁺] via selective loading protocols [REFS‑1]. This application demonstrates the compound's utility in a well‑established, physiologically relevant model system for studying ionic regulation in excitable cells.

Cardiovascular Research Mitochondria Ion Homeostasis

Optimal Research Applications for Mag‑indo‑1/AM Based on Quantitative Evidence


High‑Temporal‑Resolution Imaging of Neuronal Calcium Dynamics

Researchers requiring high‑speed acquisition of calcium signals in neurons or other excitable cells should prioritize Mag‑indo‑1/AM over excitation‑ratiometric alternatives like Fura‑2. Its dual‑emission, single‑excitation mode eliminates the need for mechanical beam chopping, enabling faster sampling rates and reducing motion artifacts on confocal systems [REFS‑1]. This is critical for accurately capturing rapid events such as action potential‑evoked transients [REFS‑2].

Quantitative Flow Cytometric Analysis of Intracellular Magnesium

For high‑throughput screening or immunophenotyping applications that require measurement of intracellular Mg²⁺, Mag‑indo‑1/AM is ideally suited for flow cytometry. The probe's compatibility with a single UV laser line (e.g., 351 nm) and its ratiometric dual‑emission output provide a robust, self‑calibrating signal that corrects for variations in dye loading, cell size, and optical path, yielding more accurate population‑level data [REFS‑1][REFS‑3].

Studies of Magnesium‑Calcium Crosstalk in Cardiomyocyte Physiology

Investigations into the interplay between Mg²⁺ and Ca²⁺ in cardiac excitation‑contraction coupling or mitochondrial function benefit from Mag‑indo‑1/AM's unique dual‑ion sensitivity. Its low Mg²⁺ affinity (Kd ≈ 2.7 mM) prevents saturation during physiological Mg²⁺ fluxes, while its high Ca²⁺ affinity (Kd ≈ 0.75 µM) allows for simultaneous monitoring of Ca²⁺ dynamics [REFS‑4][REFS‑5]. Validated protocols exist for measuring total [Mg²⁺]i in isolated rat ventricular myocytes, providing a direct pathway for cardiac researchers [REFS‑6].

Intracellular Magnesium Quantification with Controlled Compartmentalization Artifacts

For applications demanding precise, absolute quantification of cytosolic free [Mg²⁺], the well‑characterized protein‑binding and compartmentalization behavior of Mag‑indo‑1/AM is a strength, not a weakness. Researchers can employ established control protocols (e.g., digitonin permeabilization, co‑staining with ER‑Trackers) to deconvolve the non‑cytosolic signal components, as outlined in the foundational analytical biochemistry literature [REFS‑7]. This level of characterization is absent for many newer, less‑studied probes, making Mag‑indo‑1/AM the more reliable choice for rigorous quantitative work.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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